molecular formula C20H26N2 B15062160 (2S,3'aS,5'aS,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]

(2S,3'aS,5'aS,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]

Cat. No.: B15062160
M. Wt: 294.4 g/mol
InChI Key: BTKOGNXSWBDNDI-FFGOWVMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3’aS,5’aS,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole] is a complex organic compound featuring a spirocyclic structure. This compound is notable for its aziridine ring, which is a three-membered nitrogen-containing ring. Aziridines are known for their significant ring strain, making them highly reactive and valuable intermediates in organic synthesis .

Scientific Research Applications

(2S,3’aS,5’aS,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole] has numerous applications in scientific research. In chemistry, it serves as a versatile building block for the synthesis of various nitrogen-containing biologically active molecules . In biology and medicine, aziridine derivatives are explored for their potential antibacterial, antifungal, and anticancer properties . The compound’s unique structure and reactivity make it valuable for developing new pharmaceuticals and therapeutic agents.

Properties

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

IUPAC Name

(1S,3aS,5aS,9bR)-3-benzylspiro[3a,4,5,5a,6,7,8,9b-octahydro-2H-benzo[e]indole-1,2'-aziridine]

InChI

InChI=1S/C20H26N2/c1-2-6-15(7-3-1)12-22-14-20(13-21-20)19-17-9-5-4-8-16(17)10-11-18(19)22/h1-3,6-7,9,16,18-19,21H,4-5,8,10-14H2/t16-,18-,19+,20-/m0/s1

InChI Key

BTKOGNXSWBDNDI-FFGOWVMKSA-N

Isomeric SMILES

C1CC=C2[C@@H](C1)CC[C@H]3[C@@H]2[C@]4(CN4)CN3CC5=CC=CC=C5

Canonical SMILES

C1CC=C2C(C1)CCC3C2C4(CN4)CN3CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.